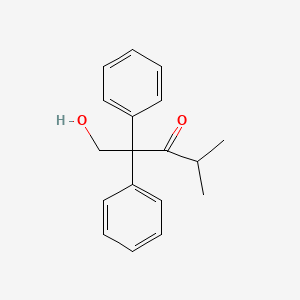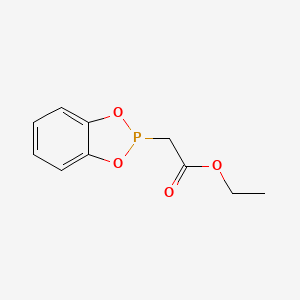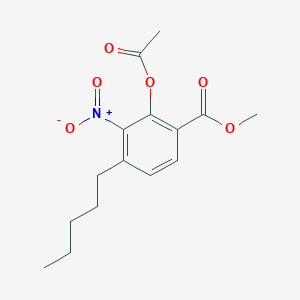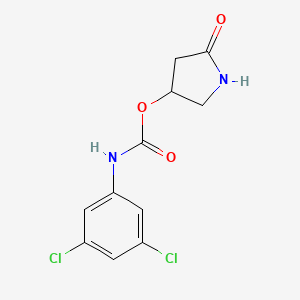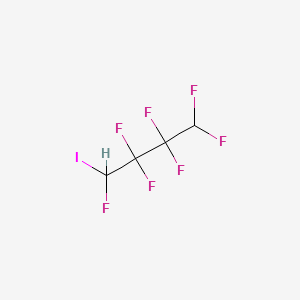
1,1,2,2,3,3,4-Heptafluoro-4-iodobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C₄H₂F₇I and a molecular weight of 309.9520 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms, which impart unique chemical properties.
Preparation Methods
1,1,2,2,3,3,4-Heptafluoro-4-iodobutane can be synthesized through various methods. One common approach involves the reaction of 1,1,1,2,2,3,3-heptafluorobutane with iodine monofluoride (IF). The balanced chemical equation for this synthesis is: [ \text{C₄F₈ + IF → C₄F₇I + HF} ] This reaction typically requires controlled conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
1,1,2,2,3,3,4-Heptafluoro-4-iodobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Decomposition: Under high temperatures, it can decompose, releasing toxic products like hydrogen fluoride (HF) and perfluorinated hydrocarbons.
Scientific Research Applications
1,1,2,2,3,3,4-Heptafluoro-4-iodobutane finds applications in various scientific research fields:
Chemistry: Used as a reactant in the synthesis of other fluorinated compounds.
Biology: Its unique properties make it useful in certain biological studies, although specific applications are less documented.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Currently, there is limited information on the specific mechanism of action of 1,1,2,2,3,3,4-Heptafluoro-4-iodobutane in biological systems. its effects are likely influenced by the presence of fluorine and iodine atoms, which can interact with various molecular targets and pathways.
Comparison with Similar Compounds
1,1,2,2,3,3,4-Heptafluoro-4-iodobutane can be compared with other similar compounds, such as:
1,1,1,2,2,3,3-Heptafluorobutane: Lacks the iodine atom, resulting in different reactivity and applications.
1,1,1,2,2,3,3-Heptafluoro-4-chlorobutane: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior.
1,1,1,2,2,3,3-Heptafluoro-4-bromobutane: Similar structure but with a bromine atom, affecting its reactivity and uses.
Properties
CAS No. |
90015-83-1 |
|---|---|
Molecular Formula |
C4H2F7I |
Molecular Weight |
309.95 g/mol |
IUPAC Name |
1,1,2,2,3,3,4-heptafluoro-4-iodobutane |
InChI |
InChI=1S/C4H2F7I/c5-1(6)3(8,9)4(10,11)2(7)12/h1-2H |
InChI Key |
ADPZATDHCHHAIL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)I)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)

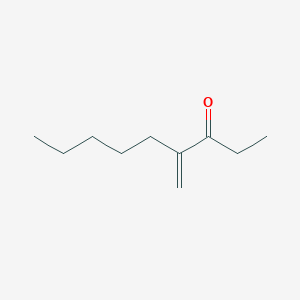
![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
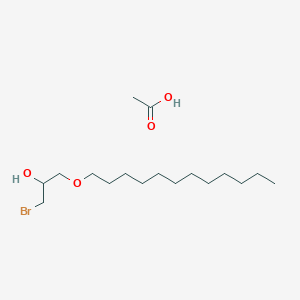
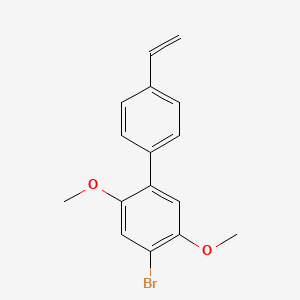
![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
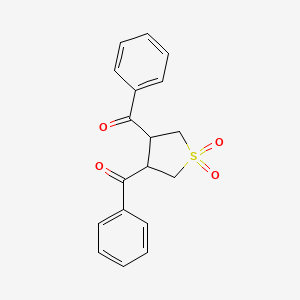
![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
